Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
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Overview
Description
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives typically involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine (Et3N) and solvents like ethanol (EtOH). The reaction proceeds through the formation of cyanothioacetamide, which undergoes Knoevenagel condensation with aldehydes, followed by Stork alkylation with enamine, and intramolecular cyclotransamination to form the target bicyclic structure .
Industrial Production Methods
Industrial production methods for these compounds may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, thereby affecting various signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.
Comparison with Similar Compounds
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: Another cyclopenta[b]pyridine derivative with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A derivative with a nitrile group, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound notable for its unique bicyclic structure, which comprises a pyridine ring fused to a cyclopentane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including hypoglycemic effects and inhibition of protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1). This article presents a detailed review of its biological activities, synthesis methods, and comparative analysis with related compounds.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- Structure : The compound features an ethyl ester functional group at the 4-position of the pyridine ring, influencing its chemical reactivity and biological activity.
Hypoglycemic Effects
Research indicates that this compound exhibits hypoglycemic properties, which can be beneficial in the management of diabetes. The mechanism involves modulation of glucose metabolism pathways, although the precise biochemical interactions require further elucidation.
Calcium Channel Antagonism
The compound has been identified as a calcium channel antagonist. This activity suggests potential applications in cardiovascular therapies by regulating calcium influx in cardiac and smooth muscle cells, thus influencing muscle contraction and vascular tone.
Inhibition of Protein Kinases
Notably, this compound acts as an inhibitor of FGFR1. This inhibition is significant in cancer research as FGFR1 is implicated in various malignancies. By targeting this receptor, the compound may hinder tumor growth and progression.
Comparative Analysis with Related Compounds
The following table summarizes comparative features of this compound with similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2,3-Cyclopentenopyridine | Similar bicyclic structure | Lacks ester functionality |
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Contains a nitrile group | Different reactivity profile |
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate | Bromine substituent | Enhanced electrophilicity |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Hydroxyl group present | Different biological activity |
Synthesis Methods
The synthesis of this compound typically involves multicomponent condensation reactions. Common methods include:
- Multicomponent Reactions : These reactions often utilize starting materials such as pyridines and cyclopentanes under controlled conditions to yield the desired product.
- Industrial Production : Automated systems and continuous flow reactors are employed to enhance efficiency and yield in large-scale production.
Case Studies and Research Findings
Several studies highlight the biological potential of this compound:
- Study on FGFR1 Inhibition : A study published in Organic & Biomolecular Chemistry evaluated various derivatives for their ability to inhibit FGFR1. This compound showed promising results as a selective inhibitor with potential applications in cancer therapy .
- Hypoglycemic Activity Assessment : Another research focused on the metabolic effects of this compound demonstrated its capability to lower blood glucose levels in diabetic models .
- Calcium Channel Activity Investigation : A pharmacological study investigated its role as a calcium channel antagonist, revealing mechanisms that could lead to therapeutic strategies for hypertension .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-7-12-10-5-3-4-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
JHOQUVAQXZJJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=NC=C1 |
Origin of Product |
United States |
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